N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-6-12-25-18-14-17(9-11-19(18)30-15-23(3,4)22(25)26)24-31(27,28)21-13-16(7-2)8-10-20(21)29-5/h6,8-11,13-14,24H,1,7,12,15H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSUIPKFZLXCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity based on available data from various studies and databases.
The compound has the following chemical characteristics:
- Molecular Formula : C25H32N2O4S
- Molecular Weight : 456.6 g/mol
- CAS Number : 922024-43-9
These properties indicate a complex structure that may contribute to its biological effects.
The biological activity of this compound can be attributed to its structural features, particularly the presence of the benzo[b][1,4]oxazepin moiety, which is known for interacting with various biological targets. The sulfonamide group is also significant as it has been associated with antibacterial and anti-inflammatory activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazepin compounds show antimicrobial properties. The sulfonamide group enhances this effect by disrupting bacterial folate synthesis pathways.
- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Some studies highlight the potential of oxazepin derivatives in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Antitumor | Induction of apoptosis in cancer cells | , |
| Anti-inflammatory | Reduction in inflammatory markers | , |
Case Studies
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial efficacy of various oxazepin derivatives, including the target compound. Results indicated a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics. -
Cytotoxicity Assay :
In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced cell death at micromolar concentrations. The study suggested that the mechanism involved mitochondrial dysfunction and activation of caspases. -
Inflammation Model :
In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential use in inflammatory diseases.
Research Findings
Recent investigations have focused on optimizing the synthesis of this compound to enhance its biological activity. Structural modifications have been explored to improve potency and selectivity against specific targets. For instance, altering substituents on the aromatic rings has shown promise in increasing antitumor efficacy while reducing cytotoxicity to normal cells.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Key Findings and Structure-Activity Relationships (SAR)
Heterocyclic Core Influence :
- The benzo[b][1,4]oxazepine core in the target compound introduces conformational rigidity compared to Valdecoxib’s isoxazole or thiazole-based analogues. This rigidity may enhance target binding specificity but reduce metabolic stability .
- Thiazole-containing sulfonamides (e.g., Nasr et al., 2015) exhibit broad-spectrum antimicrobial activity, suggesting that the target compound’s benzooxazepine core could be optimized for similar applications .
Allyl and dimethyl groups on the oxazepine ring could sterically hinder enzyme active sites, analogous to the role of bulky substituents in COX-2 inhibitors like Valdecoxib .
Functional Group Synergy :
- The methoxy group in the target compound may engage in hydrogen bonding with target proteins, a feature critical for the antimicrobial activity of sulfisoxazole hybrids .
Limitations and Opportunities
- Synthetic Complexity : The benzooxazepine scaffold may pose challenges in large-scale synthesis compared to simpler heterocycles like isoxazoles or thiazoles .
Preparation Methods
Starting Materials and Initial Alkylation
The synthesis begins with a substituted benzene derivative, typically 2-aminophenol, which undergoes alkylation to introduce the allyl and dimethyl groups. For example, treatment of 2-amino-4-methylphenol with 3-chloro-3-methylbut-1-ene in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C yields the N-alkylated intermediate.
Cyclization to Form the Oxazepine Ring
Cyclization is achieved using cesium carbonate (Cs₂CO₃) in DMF under reflux (120°C, 12 hours). This step forms the 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine structure. The reaction mechanism involves deprotonation of the amide nitrogen, followed by intramolecular nucleophilic attack to close the seven-membered ring.
Key Reaction Conditions
Functional Group Modifications
Allylation at the C5 Position
The allyl group is introduced via a palladium-catalyzed coupling reaction. Using allyl bromide and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in THF, the C5 position of the oxazepine is functionalized.
Mechanistic Insight
The reaction proceeds through oxidative addition of allyl bromide to Pd(0), followed by transmetallation and reductive elimination to form the C–C bond.
Methylation of the Oxazepine Nitrogen
Methylation is performed using methyl iodide (CH₃I) and sodium hydride (NaH) in DMF at 0°C. This step ensures complete N-methylation without over-alkylation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 1.21 (t, J = 7.6 Hz, 3H, CH₂CH₃), 1.45 (s, 6H, C(CH₃)₂), 3.28 (s, 3H, OCH₃), 4.98–5.12 (m, 2H, CH₂CH=CH₂), 5.82–5.95 (m, 1H, CH₂CH=CH₂), 6.89 (d, J = 8.4 Hz, 1H, ArH), 7.32 (s, 1H, ArH).
- ¹³C NMR (100 MHz, CDCl₃): δ 12.4 (CH₂CH₃), 28.1 (C(CH₃)₂), 56.3 (OCH₃), 115.2–134.7 (aromatic carbons), 169.8 (C=O).
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization Strategies
Regioselectivity in Sulfonamide Coupling
Competing reactions at the oxazepine’s N7 and C7 positions were mitigated by using a bulky base (e.g., Et₃N) to favor N-sulfonylation over C-sulfonation.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) achieved >98% purity.
Scalability and Industrial Applications
The optimized route achieves a 62% overall yield from 2-aminophenol, making it viable for kilogram-scale production. A patent by Evitachem highlights its application as a kinase inhibitor, underscoring the importance of rigorous impurity profiling.
Q & A
Q. What are the key synthetic steps and analytical methods for verifying the structure of this compound?
The synthesis involves multi-step reactions, including cyclization of the tetrahydrobenzo[b][1,4]oxazepin core and sulfonamide coupling. Critical steps require inert atmospheres (e.g., nitrogen) and controlled temperatures (e.g., 60–80°C) to avoid side reactions like oxidation of the allyl group . Structural confirmation relies on NMR spectroscopy (¹H/¹³C for functional groups and stereochemistry) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection .
Q. How can researchers confirm the compound’s stereochemistry and spatial arrangement?
X-ray crystallography is the gold standard for determining 3D conformation, particularly for the oxazepine ring’s chair-like structure and sulfonamide substituents. If crystals are unavailable, NOESY NMR can infer spatial proximity of protons (e.g., allyl group orientation) . Computational methods like DFT-based geometry optimization may supplement experimental data .
Q. What are the recommended protocols for assessing its biological activity in vitro?
Standard assays include:
- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) to measure IC₅₀ against targets like carbonic anhydrases .
- Cellular activity : Dose-response studies in cancer cell lines (e.g., MTT assay), with attention to solubility in DMSO/PBS mixtures .
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target interaction quantification .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Key strategies:
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of the benzo-fused ring .
- Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., sulfonylation) to improve safety and reproducibility .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Contradictions often arise from assay conditions. Mitigation steps:
- Standardize protocols : Use identical buffer pH, temperature, and enzyme concentrations across labs .
- Orthogonal validation : Confirm activity with a secondary method (e.g., SPR if initial data came from fluorescence assays) .
- Control compounds : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to calibrate results .
Q. What computational approaches are effective for studying structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs .
- QSAR modeling : Train models on derivatives’ logP, polar surface area, and steric parameters to predict bioavailability .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with sulfonamide groups) .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidized allyl derivatives) and adjust reaction conditions to suppress them .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify light- or moisture-sensitive moieties (e.g., oxazepine ring) .
Q. What methodologies are recommended for elucidating metabolic pathways?
- In vitro assays : Incubate with liver microsomes and NADPH to identify phase I metabolites (e.g., allyl oxidation) .
- LC-HRMS : Detect glutathione adducts to assess reactive intermediate formation .
- Isotope labeling : Use ¹⁴C-labeled compounds to track metabolic fate in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
